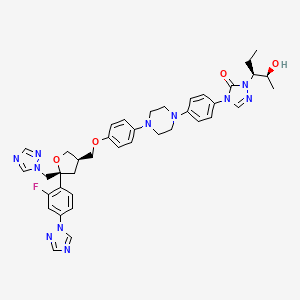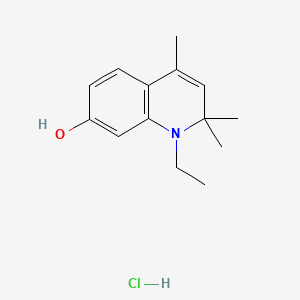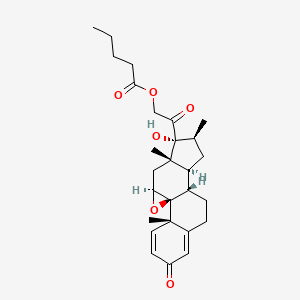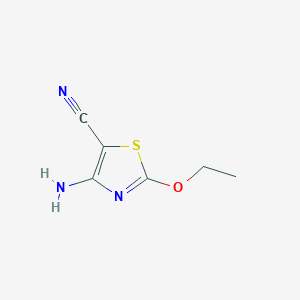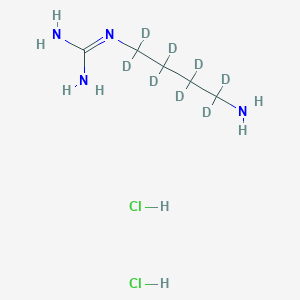
4-Aminobutyl-d8 Guanidine Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminobutyl-d8 Guanidine Dihydrochloride, also known as 1-Amino-4-guanidinobutane-d8 Dihydrochloride, is a deuterated analog of agmatine. This compound is primarily used in biochemical and proteomics research. It is characterized by its molecular formula C5H6D8N4•2HCl and a molecular weight of 211.16 .
准备方法
The synthesis of 4-Aminobutyl-d8 Guanidine Dihydrochloride involves the deuteration of agmatine. The process typically includes the following steps:
Deuteration of Agmatine: Agmatine is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Formation of Dihydrochloride Salt: The deuterated agmatine is then reacted with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods for this compound are not extensively documented, but the process generally involves maintaining strict reaction conditions to ensure high purity and yield .
化学反应分析
4-Aminobutyl-d8 Guanidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include methanol and water as solvents, and reactions are typically carried out under inert gas (nitrogen or argon) at temperatures ranging from 2-8°C .
科学研究应用
4-Aminobutyl-d8 Guanidine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques.
Biology: The compound is utilized in studies involving neurotransmitter pathways and cellular signaling.
Medicine: Research on this compound includes its potential therapeutic effects and its role in modulating biological processes.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-Aminobutyl-d8 Guanidine Dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing cellular signaling and metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect nitric oxide synthesis and polyamine metabolism .
相似化合物的比较
4-Aminobutyl-d8 Guanidine Dihydrochloride can be compared with other similar compounds such as:
Agmatine: The non-deuterated analog, which has similar biological activities but lacks the stability provided by deuteration.
1-Amino-4-guanidinobutane Dihydrochloride: Another analog with similar chemical properties but different isotopic composition.
N-(4-Aminobutyl)guanidine Dihydrochloride: A structurally related compound with comparable applications in research
The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research applications.
属性
分子式 |
C5H16Cl2N4 |
|---|---|
分子量 |
211.16 g/mol |
IUPAC 名称 |
2-(4-amino-1,1,2,2,3,3,4,4-octadeuteriobutyl)guanidine;dihydrochloride |
InChI |
InChI=1S/C5H14N4.2ClH/c6-3-1-2-4-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H/i1D2,2D2,3D2,4D2;; |
InChI 键 |
KDQZVYBHNNRZPP-VHGLFXLXSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N=C(N)N)C([2H])([2H])N.Cl.Cl |
规范 SMILES |
C(CCN=C(N)N)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


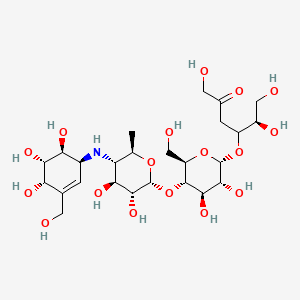
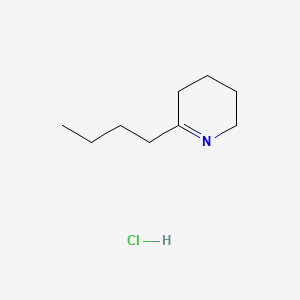
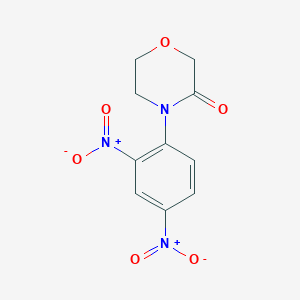
![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)
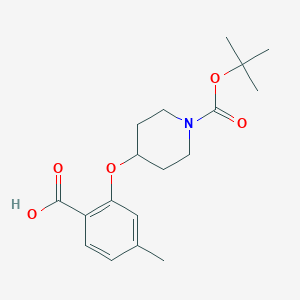
![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)
